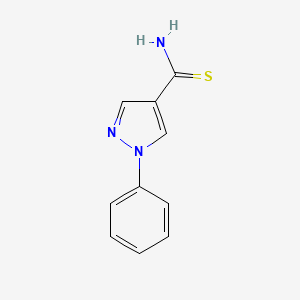

1-phenyl-1H-pyrazole-4-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenyl-1H-pyrazole-4-carbothioamide is a compound with the CAS Number: 54906-38-6 . It has a molecular weight of 203.27 and its IUPAC name is 1-phenyl-1H-pyrazole-4-carbothioamide . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

A new protocol has been designed for the synthesis of novel pyrazole-4-carbothioamide by the reaction of pyrazole-4-carbonitrile using thioacetamide in the presence of Amberlyst-15 as a catalyst in ethanol . Various methods are adopted for the synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbothioamides such as Amberlyst-15 method, Citric acid method, BF3-Etherate method and Dowex DR-2030 method .Molecular Structure Analysis

The InChI code for 1-phenyl-1H-pyrazole-4-carbothioamide is 1S/C10H9N3S/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H, (H2,11,14) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

1-Phenyl-1H-pyrazole-4-carbothioamide has a melting point of 178-180 degrees Celsius . It is a powder at room temperature .科学的研究の応用

Antidepressant Activity

1-Phenyl-1H-pyrazole-4-carbothioamide derivatives have shown potential in the field of antidepressant medications. For instance, a derivative, 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide, demonstrated a significant reduction in immobility time in both force swimming and tail suspension tests, indicating potential antidepressant effects (Mathew, Suresh, & Anbazhagan, 2014).

Antibacterial Activity

These compounds have been researched for their antibacterial properties. Specific derivatives have shown promising antibacterial activities against various bacterial strains. For example, some synthesized derivatives demonstrated bactericidal activity against E. coli and P. vulgaris (Liu, Wang, & Song, 2007). Another study synthesized derivatives with notable antibacterial efficacy (Pitucha et al., 2010).

Antimicrobial Evaluation

Several 1-phenyl-1H-pyrazole-4-carbothioamide analogues have been synthesized and tested for antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus fumigates. Some of these compounds showed significant antimicrobial activity (Chate et al., 2012).

Corrosion Inhibition

These compounds have applications in the field of corrosion inhibition as well. A particular derivative, 4-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide, was evaluated for its anti-corrosion properties on carbon steel in acid solutions. It showed effective anti-corrosion features (Deyab, Fouda, & Abdel-fattah, 2019).

Anticancer Activity

The anticancer potential of pyrazole-1-carbothioamide nucleosides has been studied. Some synthesized compounds showed significant antiproliferative activity against various human cancer cell lines, with molecular docking studies illustrating their potential as cancer chemotherapy agents (Radwan et al., 2019).

Antimicrobial Agents

Novel pyrazole derivatives synthesized using microwave techniques were evaluated as antimicrobial agents. These compounds showed moderate antibacterial and good antifungal activities against several pathogens (Chawla et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

1-phenylpyrazole-4-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSFBUOSEDGEGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-1H-pyrazole-4-carbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2812296.png)

![N-[(6-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2812301.png)

![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2812304.png)

![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride](/img/structure/B2812306.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2812308.png)

![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2812309.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B2812311.png)

![1-[(4-Methylphenyl)-(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2812315.png)